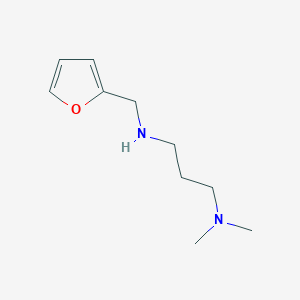

N'-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine

Description

N'-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine is a branched diamine derivative featuring a propane-1,3-diamine backbone substituted with a furan-2-ylmethyl group at the N' position and dimethyl groups at the terminal nitrogen.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-12(2)7-4-6-11-9-10-5-3-8-13-10/h3,5,8,11H,4,6-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVNXYDPPORAOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N’-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine typically involves the reaction of furan-2-ylmethanol with N,N-dimethyl-1,3-propanediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

N’-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Scientific Research Applications

-

Antimicrobial Research:

Research indicates that N'-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine exhibits antimicrobial properties. -

Inhibition of hMAO-B:

N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), a related compound, is a partially reversible inhibitor of human Monoamine Oxidase B (hMAO-B) . It also demonstrates moderate to good absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, indicating its potential for pharmaceutical applications . -

Synaptic Transmission and Long-Term Potentiation:

Studies on F2MPA have shown that intraperitoneal administration enhances basic synaptic transmission, induces long-term potentiation (LTP), and potentiates electrically induced LTP in the dentate gyrus . -

Industrial Chemical Context:

As a chemical substance, this compound is related to other industrial chemicals such as 1,3-Propanediamine, N,N-dimethyl-, which is used with restrictions in cosmetics due to its potential to cause skin sensitization and allergic dermatitis . -

** নিয়ন্ত্রণ of Amination:**

It can be used for controlling different levels of amination of pentose-derivable furfural (FUR) using formamide (AM) .

- In vitro Studies: A study demonstrated that the compound exhibits antimicrobial properties.

- ADMET Properties: N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) has moderate to good ADMET properties, which supports its potential use in in vivo studies .

- Synaptic Activity: Intraperitoneal administration of F2MPA enhances basic synaptic transmission and induces LTP in the hippocampus of anesthetized rats .

Mechanism of Action

The mechanism of action of N’-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparative Analysis and Trends

Structural Impact on Function

- Aromatic/Heterocyclic Groups: Enhance biological targeting (e.g., SYUIQ-5’s indoloquinoline for DNA interaction , Ro 47-0543’s quinoline for antimicrobial activity ).

- Alkyl Groups : Modify lipophilicity and surfactant properties (e.g., dodecyl chain in disinfectants ).

- Coordination Sites : Pyridylmethyl groups in 6-Me-DPPN enable metal binding for catalytic applications .

Biological Activity

N'-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : CHNO

- CAS Number : 1208486-69-4

The compound features a furan ring, which is known for its biological activity and ability to interact with various biological targets.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial growth or cancer cell proliferation, disrupting essential metabolic pathways.

- Receptor Modulation : It may bind to cellular receptors, altering signaling pathways that regulate cell growth and survival.

- Membrane Disruption : In microbial cells, it could compromise cell membrane integrity, leading to cell death.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties.

Case Studies:

- In vitro Studies : A study demonstrated that the compound effectively inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested.

- Mechanism Exploration : Further investigations revealed that the compound disrupts bacterial cell membranes, leading to leakage of intracellular contents and eventual cell lysis.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines.

Research Findings:

- Cell Line Studies : In studies involving human cancer cell lines such as MCF-7 (breast cancer) and LNCaP (prostate cancer), the compound demonstrated significant cytotoxic effects. Treatment with concentrations as low as 5 µM resulted in a reduction of cell viability by up to 70% after 48 hours .

- Apoptosis Induction : Mechanistic studies indicated that this compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine | Moderate | Low | Lacks furan ring stability |

| N,N-Dimethylethylenediamine | High | Moderate | More stable but less selective |

| N,N-Diethylpropane-1,3-diamine | Low | Low | Less effective due to larger side chains |

Q & A

Q. What synthetic methodologies are optimal for preparing N'-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine?

The synthesis of propane-1,3-diamine derivatives typically involves nucleophilic substitution or reductive amination. For example, analogous compounds like N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine are synthesized via reactions between 1,3-diaminopropane and methylamine under controlled conditions, using continuous flow reactors to optimize yield and purity . For the furan-substituted variant, introducing the furan-2-ylmethyl group may require selective alkylation of the primary amine using furfuryl bromide, followed by dimethylation of the secondary amine. Purification via vacuum distillation or column chromatography is critical to isolate the target compound .

Q. Which analytical techniques are most effective for structural characterization?

- X-ray crystallography : Resolve the 3D structure using programs like SHELXL (for refinement) and ORTEP-3 (for visualization). For example, related Schiff base complexes (e.g., N,N′-bis(5-chlorosalicylidene)propane-1,3-diamine) were characterized via single-crystal diffraction to confirm bond lengths and coordination geometry .

- Spectroscopy : IR spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) and C-N vibrations. NMR (¹H/¹³C) confirms substituent integration (e.g., furan protons at δ 6.2–7.4 ppm) .

- Elemental analysis : Validate molecular formula (e.g., C₁₁H₂₁N₃O) with ≤0.3% deviation .

Advanced Research Questions

Q. How does the furan substituent influence coordination chemistry and catalytic activity?

The furan group’s electron-rich π-system and steric bulk can modulate ligand-metal interactions. In analogous cadmium(II) complexes (e.g., N,N′-bis(5-chlorosalicylidene)propane-1,3-diamine), substituents like chlorine enhance antimicrobial activity by altering redox potentials . For the furan derivative, computational studies (DFT) can predict binding affinities with transition metals (e.g., Cu²⁺), while experimental validation via cyclic voltammetry may reveal shifts in reduction potentials compared to non-furan analogs .

Q. What computational approaches are suitable for modeling its interactions in biological systems?

- Molecular docking : Screen against targets like IRE1α-XBP1 (unfolded protein response pathway) using AutoDock Vina. For instance, N-acridine-9-yl-N',N'-dimethylpropane-1,3-diamine (DAPA) was identified as an inhibitor via high-throughput docking .

- Molecular dynamics (MD) : Simulate stability in aqueous solutions (e.g., using GROMACS) to assess hydrogen bonding between the furan oxygen and water molecules, which impacts solubility .

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from assay conditions (e.g., pH, cell lines) or impurities. For example:

- Toxicity : Compare MAK values (e.g., 0.05 mg/m³ for similar amines ) with cytotoxicity assays (MTT) in multiple cell lines.

- Antimicrobial activity : Use standardized protocols (CLSI guidelines) to test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, as done for cadmium-Schiff base complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.